molecular formula C16H16O2 B8762569 1,1-BIS(2-METHOXYPHENYL)ETHYLENE

1,1-BIS(2-METHOXYPHENYL)ETHYLENE

Cat. No.: B8762569
M. Wt: 240.30 g/mol
InChI Key: IYPAGWBPGHFELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-BIS(2-METHOXYPHENYL)ETHYLENE is an organic compound with the molecular formula C16H16O2. It is characterized by the presence of two methoxyphenyl groups attached to a central ethene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-BIS(2-METHOXYPHENYL)ETHYLENE can be synthesized through several methods. One common approach involves the reaction of bis(4-methoxyphenyl)methanone with zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with aqueous hydrochloric acid and extracted with dichloromethane to obtain the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1-BIS(2-METHOXYPHENYL)ETHYLENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,1-BIS(2-METHOXYPHENYL)ETHYLENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-BIS(2-METHOXYPHENYL)ETHYLENE involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the aromatic rings towards electrophilic attack. Additionally, its conjugated system allows for interactions with metal ions in coordination complexes, influencing their electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenylethene
  • 1,1-Bis(4-methoxyphenyl)ethene
  • 1,1-Bis(4-chlorophenyl)ethene
  • 1,1-Bis(4-methylphenyl)ethene

Uniqueness

1,1-BIS(2-METHOXYPHENYL)ETHYLENE is unique due to the presence of methoxy groups at the ortho positions of the phenyl rings. This structural feature enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-2-[1-(2-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-12(13-8-4-6-10-15(13)17-2)14-9-5-7-11-16(14)18-3/h4-11H,1H2,2-3H3

InChI Key

IYPAGWBPGHFELL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=C)C2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-Bis(2-methoxyphenyl)ethanol (25.6 g) was combined with 250 ml of acetic anhydride and the mixture was heated at reflux for 4 hours. A drop of concentrated sulfuric acid was added and the heating continued for 10 min. The opaque brown mixture obtained was allowed to cool and was diluted with ether. The resulting solution was extracted twice with water, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain a brownish-black solid. This was recrystallized from methanol to obtain 14.0 g of the title compound as tan crystals melting at 88°-90° C. The proton NMR spectrum was consistent with the assigned structure.
Name
1,1-Bis(2-methoxyphenyl)ethanol
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25.6 g
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reactant
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250 mL
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0 (± 1) mol
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reactant
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